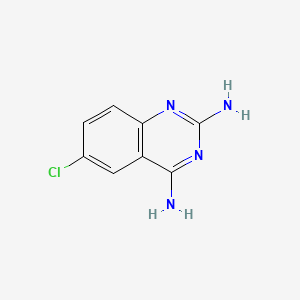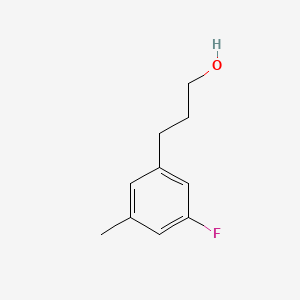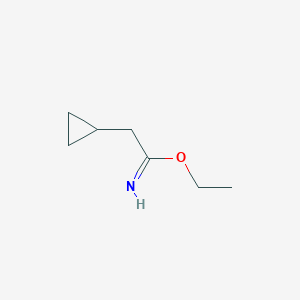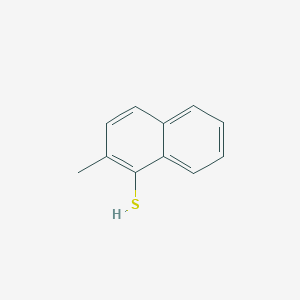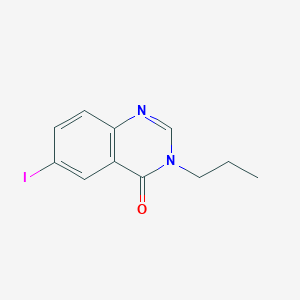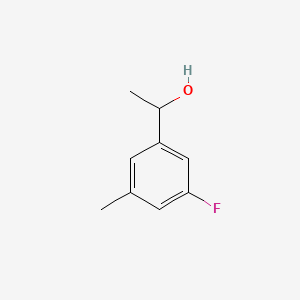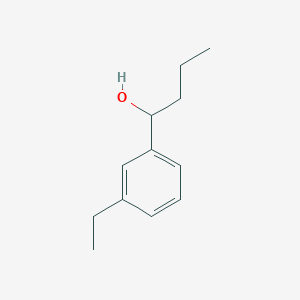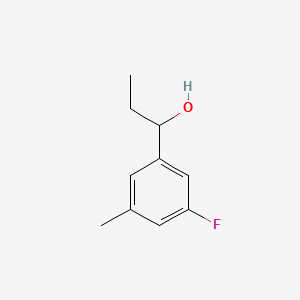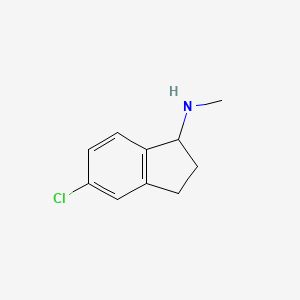
(5-Chloro-indan-1-yl)-methyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-indan-1-yl)-methyl-amine: is a chemical compound with the molecular formula C10H12ClN . It is a derivative of indane, a bicyclic hydrocarbon, and features a chlorine atom at the 5-position and a methylamine group at the 1-position of the indane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-indan-1-yl)-methyl-amine typically involves the following steps:
Starting Material: The synthesis begins with indanone, which is chlorinated at the 5-position to form 5-chloro-indanone.
Reduction: The 5-chloro-indanone is then reduced to 5-chloro-indan-1-ol using a reducing agent such as sodium borohydride.
Amination: The final step involves the conversion of 5-chloro-indan-1-ol to this compound through a reaction with methylamine under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-Chloro-indan-1-yl)-methyl-amine can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form various reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted indane derivatives.
Scientific Research Applications
Chemistry:
Catalysis: (5-Chloro-indan-1-yl)-methyl-amine can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine:
Drug Development: It is explored as a potential lead compound in the development of pharmaceuticals targeting neurological and psychiatric disorders.
Industry:
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (5-Chloro-indan-1-yl)-methyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Indane: The parent hydrocarbon structure.
5-Chloro-indanone: A precursor in the synthesis of (5-Chloro-indan-1-yl)-methyl-amine.
Indan-1-yl-methyl-amine: A similar compound without the chlorine substitution.
Uniqueness:
Chlorine Substitution: The presence of the chlorine atom at the 5-position enhances the compound’s reactivity and potential for further chemical modifications.
Methylamine Group: The methylamine group at the 1-position provides a site for further functionalization and interaction with biological targets.
Properties
IUPAC Name |
5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c1-12-10-5-2-7-6-8(11)3-4-9(7)10/h3-4,6,10,12H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDDSOKAUAEGIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=C1C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90701635 |
Source


|
| Record name | 5-Chloro-N-methyl-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90701635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252854-36-7 |
Source


|
| Record name | 5-Chloro-N-methyl-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90701635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Chloro-2-[(propylamino)methyl]phenol](/img/structure/B7942551.png)
![3-Chloro-2-[(cyclopropylamino)methyl]phenol](/img/structure/B7942557.png)
![2-[(Butylamino)methyl]-3-chlorophenol](/img/structure/B7942563.png)
![3-Chloro-2-([(propan-2-yl)amino]methyl)phenol](/img/structure/B7942570.png)
![3-Chloro-2-[(ethylamino)methyl]phenol](/img/structure/B7942578.png)

